Bis(1H,1H-perfluorohexyl) carbonate

Thermal stability Boiling point Fluorinated carbonates

Bis(1H,1H-perfluorohexyl) carbonate (CAS 1980085-59-3) is a symmetric, acyclic fluorinated dialkyl carbonate featuring two perfluorohexyl (C6F13) chains attached via a methylene (–CH2–) spacer to a central carbonate moiety. With a molecular formula of C13H4F22O3 and a molecular weight of approximately 626 g/mol, it belongs to the broader class of polyfluoroalkyl carbonates, which are valued for their combination of a hydrolytically susceptible carbonate linkage and the extreme hydrophobicity, low surface energy, and thermal stability imparted by perfluoroalkyl chains.

Molecular Formula C13H4F22O3
Molecular Weight 626.13 g/mol
Cat. No. B12088507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1H,1H-perfluorohexyl) carbonate
Molecular FormulaC13H4F22O3
Molecular Weight626.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2
InChIKeyHCFPTKCGUUXTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1H,1H-perfluorohexyl) Carbonate: Procurement-Relevant Baseline Properties and Compound Class Context


Bis(1H,1H-perfluorohexyl) carbonate (CAS 1980085-59-3) is a symmetric, acyclic fluorinated dialkyl carbonate featuring two perfluorohexyl (C6F13) chains attached via a methylene (–CH2–) spacer to a central carbonate moiety [1]. With a molecular formula of C13H4F22O3 and a molecular weight of approximately 626 g/mol, it belongs to the broader class of polyfluoroalkyl carbonates, which are valued for their combination of a hydrolytically susceptible carbonate linkage and the extreme hydrophobicity, low surface energy, and thermal stability imparted by perfluoroalkyl chains . The compound is typically supplied as a high-purity (≥95%) liquid synthesized via transesterification of diphenyl carbonate with 1H,1H-perfluorohexanol under titanium(IV) alkoxide catalysis, a phosgene-free route that avoids toxic reagents [2].

Why Bis(1H,1H-perfluorohexyl) Carbonate Cannot Be Replaced by Generic Fluorinated or Non-Fluorinated Carbonates


Substituting Bis(1H,1H-perfluorohexyl) carbonate with a generic alkyl carbonate (such as dimethyl carbonate or diethyl carbonate) or even a partially fluorinated analog (e.g., bis(2,2,2-trifluoroethyl) carbonate, TFEC) would radically alter the physicochemical profile. The perfluorohexyl chains provide significantly higher thermal stability, lower surface energy, and greater hydrophobicity compared to shorter or non-fluorinated alkyl groups . Conversely, replacing it with a longer-chain analog such as a bis(perfluorooctyl) carbonate risks reduced solubility and processability, as well as heightened environmental persistence concerns associated with C8 perfluoroalkyl substances [1]. The absence of an ethylene (–CH2CH2–) spacer between the perfluoroalkyl chain and the carbonate oxygen in Bis(1H,1H-perfluorohexyl) carbonate—in contrast to the Bis(1H,1H,2H,2H-perfluorohexyl) carbonate analog (CAS 1132677-78-1, MW 554.17)—further differentiates its electronic and steric properties, affecting both reactivity and physicochemical behavior [2]. Below, we present the limited but available quantitative evidence for these differences.

Quantitative Differentiation Evidence for Bis(1H,1H-perfluorohexyl) Carbonate vs. Structural Analogs


Boiling Point and Thermal Stability: Bis(1H,1H-perfluorohexyl) Carbonate vs. Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

The boiling point of Bis(1H,1H-perfluorohexyl) carbonate is approximately 239.5 ± 40.0 °C at 760 mmHg [1], substantially higher than the 118 °C reported for bis(2,2,2-trifluoroethyl) carbonate (TFEC) . This difference of ~121 °C reflects the enhanced intermolecular forces imparted by the longer perfluoroalkyl chains and translates directly into superior thermal stability for applications requiring high-temperature processing or operation.

Thermal stability Boiling point Fluorinated carbonates

Liquid Density: Bis(1H,1H-perfluorohexyl) Carbonate vs. Bis(2,2,2-trifluoroethyl) Carbonate

Bis(1H,1H-perfluorohexyl) carbonate has a reported density of 1.7 ± 0.1 g/cm³ [1], compared to 1.47–1.51 g/cm³ for bis(2,2,2-trifluoroethyl) carbonate (TFEC) . The ~13–16% higher density reflects the greater fluorine content and molecular weight, influencing phase behavior, solvent stratification, and mass-per-volume procurement calculations.

Density Fluorinated carbonates Physicochemical properties

Chain-Length Balance: C6 Perfluoroalkyl vs. C4 and C8 Homologs for Processability and Environmental Profile

Compared to longer-chain analogs such as bis(perfluorooctyl) carbonate (C8), the C6 perfluorohexyl chain offers improved solubility and processability while maintaining excellent thermal and chemical stability . Conversely, shorter-chain analogs such as bis(perfluorobutyl) carbonate (C4) exhibit lower surface activity and reduced thermal stability. Furthermore, the use of perfluorohexyl rather than perfluorooctyl chains is recommended due to significantly lower bioaccumulation potential and environmental persistence [1]. Quantitative data on solubility, octanol-water partition coefficients (log P), or surface tension for the target compound are not publicly available; the evidence here is qualitative but grounded in established perfluoroalkyl structure-property relationships.

Perfluoroalkyl chain length Processability Environmental persistence

Synthetic Route Safety: Phosgene-Free Synthesis vs. Conventional Phosgene-Based Routes

A phosgene-free synthesis of symmetric bis(polyfluoroalkyl) carbonates, including Bis(1H,1H-perfluorohexyl) carbonate, has been achieved via transesterification of diphenyl carbonate with polyfluoroalkanols promoted by stoichiometric titanium(IV) alkoxides [1]. This route avoids the use of highly toxic phosgene gas and does not generate corrosive hydrogen chloride by-products, in contrast to traditional phosgene-based carbonate syntheses . While quantitative yield data for the perfluorohexyl variant is not explicitly reported in the open literature, the method is described as providing the target carbonates in good yields, and the avoidance of phosgene represents a significant process safety advantage for both laboratory-scale procurement and potential scale-up.

Phosgene-free synthesis Green chemistry Process safety

Molecular Weight and Spacer-Group Differentiation: Bis(1H,1H-perfluorohexyl) Carbonate vs. Bis(1H,1H,2H,2H-perfluorohexyl) Carbonate

Bis(1H,1H-perfluorohexyl) carbonate (CAS 1980085-59-3) has a molecular weight of 626 g/mol, compared to 554.17 g/mol for the ethylene-spacer analog Bis(1H,1H,2H,2H-perfluorohexyl) carbonate (CAS 1132677-78-1) [1][2]. The 72 g/mol difference arises from the additional –CH2CH2– spacers in the latter, which also reduces the fluorine content per unit mass (61.6% F by weight for the target compound vs. 58.4% for the ethylene-spacer analog). The absence of the ethylene spacer in the target compound results in a more electron-withdrawing environment at the carbonate linkage, potentially altering hydrolysis rates and reactivity.

Molecular weight Spacer group Structural analog comparison

Optimal Application Scenarios for Bis(1H,1H-perfluorohexyl) Carbonate Based on Evidence-Driven Differentiation


High-Temperature Electrolyte Co-Solvent or Additive for Lithium-Ion Batteries

The boiling point of ~240 °C and high fluorine content make Bis(1H,1H-perfluorohexyl) carbonate a candidate co-solvent or additive for non-flammable, high-voltage electrolytes operating at elevated temperatures. Compared to bis(2,2,2-trifluoroethyl) carbonate (bp 118 °C), it provides a substantially wider liquid operating range, reducing the risk of solvent evaporation and thermal runaway. Its perfluoroalkyl chains contribute to enhanced oxidation stability, a property previously demonstrated for perfluoroalkyl-substituted cyclic carbonates in high-voltage Li-ion cells [1].

Fluorous Biphasic Catalysis and Synthesis Building Block

The combination of a reactive carbonate linkage and highly fluorinated C6F13 chains positions this compound as a versatile building block for fluorous-phase synthesis. Its density of ~1.7 g/cm³ facilitates phase separation in fluorous/organic biphasic systems. The phosgene-free synthetic route [2] enables access to this building block without the safety infrastructure required for phosgene handling, making it more accessible for academic and pilot-scale research programs.

Hydrophobic and Oleophobic Surface Modification Agent

With a fluorine content exceeding 61% by weight—higher than the ethylene-spacer analog (~58%)—Bis(1H,1H-perfluorohexyl) carbonate offers superior hydrophobicity and oleophobicity for surface modification applications. Perfluorohexyl-modified polyurethanes have been shown to produce highly hydrophobic coatings at extremely low additive concentrations [3]. The C6 chain length provides an acceptable regulatory profile compared to C8 alternatives while maintaining strong surface energy reduction.

Specialty Fluorochemical Intermediate for Polymer and Surfactant Synthesis

The carbonate group serves as a reactive handle for further functionalization via nucleophilic substitution or hydrolysis to generate perfluorohexanol . This enables incorporation of the perfluorohexyl motif into polymers, surfactants, and specialty materials. The C6 chain length is widely regarded as the optimal balance between functional performance and environmental acceptability in fluorochemical design, avoiding the bioaccumulation concerns associated with C8 and longer perfluoroalkyl chains [4].

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